molecular formula C9H12ClN3 B2448205 2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride CAS No. 1177277-01-8

2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride

Cat. No.: B2448205
CAS No.: 1177277-01-8
M. Wt: 197.67
InChI Key: HVOQEWXBZVRHOY-UHFFFAOYSA-N
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Description

2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of catalysts such as transition metals or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated derivatives .

Mechanism of Action

The mechanism of action of 2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The pathways involved may include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{Imidazo[1,2-A]Pyridin-2-Yl}Ethan-1-Amine Hydrochloride is unique due to its specific structural configuration, which allows for versatile chemical reactivity and a broad range of applications in various fields .

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c10-5-4-8-7-12-6-2-1-3-9(12)11-8;/h1-3,6-7H,4-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOQEWXBZVRHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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